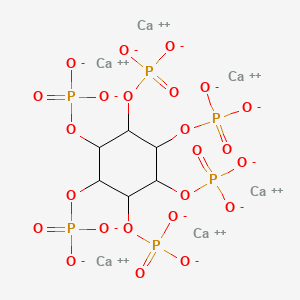

Phytic acid calcium

Descripción

Propiedades

IUPAC Name |

hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Ca/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEXVRDUEAJUGY-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Ca6O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40998952 | |

| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Calcium phytate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightyl sol in water | |

| Record name | CALCIUM PHYTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Free flowing white powder | |

CAS No. |

7776-28-5, 3615-82-5 | |

| Record name | Calcium phytate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium magnesium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium fytate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), calcium magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PHYTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1WK0T5S7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM PHYTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Analysis of Calcium Phytate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytic acid (myo-inositol hexakisphosphate), the principal storage form of phosphorus in many plant tissues, readily chelates mineral cations to form mixed salts known as phytates.[1][2] Calcium phytate, a common form of these salts, plays a significant role in nutrition and health, impacting mineral bioavailability and exhibiting potential therapeutic effects. Despite its importance, a complete, well-defined crystal structure of calcium phytate has remained elusive, with studies predominantly indicating an amorphous or poorly crystalline nature.[3] This guide provides a comprehensive overview of the current understanding of calcium phytate's structure, details relevant experimental methodologies for its study, and presents this information in a format accessible to researchers and professionals in drug development.

The Elusive Crystalline Structure of Calcium Phytate

Efforts to characterize the precise crystal structure of calcium phytate have been challenging. X-ray powder diffraction studies of both precipitated calcium phytate and calcium phytate nanoparticles have consistently shown them to be largely amorphous.[3] This lack of long-range atomic order means that traditional crystallographic data, such as unit cell dimensions, specific atomic coordinates, and precise bond lengths and angles for a repeating crystalline lattice, are not available in the scientific literature.

The amorphous nature of calcium phytate is likely due to the complex and flexible structure of the phytic acid molecule and the multivalent binding of calcium ions, leading to a disordered polymeric network rather than a well-defined crystal lattice.

Chemical and Physical Properties

While a definitive crystal structure is not available, the chemical and physical properties of calcium phytate have been characterized.

| Property | Description |

| Molecular Formula | C₆H₆Ca₆O₂₄P₆ (for the hexacalcium salt)[4] |

| Appearance | White to off-white powder or crystalline powder.[5][6] |

| Solubility | Minimally soluble in water, but soluble in dilute strong acids.[5][7] |

| Binding Characteristics | Phytic acid has a high capacity to bind metallic elements, including calcium. The extent of calcium binding is dependent on pH, with significant binding occurring above pH 5.[1][8] |

Experimental Protocols for the Study of Calcium Phytate

Given the interest in the interaction between phytic acid and calcium, various experimental protocols have been developed to prepare, analyze, and characterize calcium phytate and its effects.

Preparation of Calcium Phytate

A common method for preparing calcium phytate involves the precipitation from a solution of phytic acid or its salt with a calcium salt.

Workflow for the Precipitation of Calcium Phytate

Caption: A generalized workflow for the laboratory preparation of calcium phytate via precipitation.

Characterization by X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique to assess the crystallinity of a material.[9]

Experimental Workflow for XRD Analysis of Calcium Phytate

Caption: A standard workflow for analyzing the crystallinity of calcium phytate using X-ray diffraction.

Studying Calcium Binding by Phytic Acid

Potentiometric titration and ion-selective electrodes can be used to quantify the binding of calcium to phytic acid as a function of pH.[1]

Logical Relationship in Calcium-Phytate Binding Studies

Caption: The relationship between experimental components and data analysis in studying calcium-phytate binding.

Molecular Structure of Phytic Acid

Understanding the structure of the phytic acid molecule is key to comprehending its interaction with calcium. Phytic acid is the hexaphosphate ester of myo-inositol.

Chemical Structure of Phytic Acid

Caption: A simplified representation of the myo-inositol ring with its six phosphate (B84403) groups.

Conclusion

While a definitive crystal structure of calcium phytate remains to be elucidated, a significant body of research has characterized its amorphous nature, chemical properties, and its interactions with calcium ions. For researchers and professionals in drug development, understanding the methodologies used to study these interactions is crucial. The experimental protocols and structural information presented in this guide provide a foundation for further investigation into the roles of calcium phytate in biological and pharmaceutical contexts. Future research employing advanced techniques such as solid-state NMR or pair distribution function analysis may provide deeper insights into the short-range order and coordination environment of calcium in amorphous calcium phytate.

References

- 1. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound Calcium phytate (FDB009061) - FooDB [foodb.ca]

- 5. Calcium Phytate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. Calcium phytate | OIV [oiv.int]

- 8. preprints.org [preprints.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to the Chelation of Calcium Ions by Phytic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms governing the chelation of calcium ions by phytic acid. It details the physicochemical principles, thermodynamics, and structural basis of this interaction, supported by quantitative data and established experimental protocols.

Executive Summary

Phytic acid, or myo-inositol hexakisphosphate (IP6), is a primary storage form of phosphorus in many plant tissues, particularly in seeds and grains.[1] Its unique molecular structure, featuring twelve dissociable protons on six phosphate (B84403) groups, makes it a potent chelating agent for multivalent cations, including calcium (Ca²⁺).[2][3] This chelation process significantly impacts the bioavailability of calcium in nutritional contexts and is of considerable interest in pharmaceutical sciences for its potential therapeutic applications, such as the reduction of pathological calcifications.[3] The interaction is highly dependent on pH, ionic strength, and the molar ratio of calcium to phytate, leading to the formation of complexes with varying stoichiometry and solubility.[4][5] Understanding the precise mechanism of this interaction is critical for developing strategies to mitigate its anti-nutritional effects or harness its therapeutic potential.

The Molecular Mechanism of Chelation

The chelation of calcium by phytic acid is an electrostatic interaction driven by the negatively charged phosphate groups of the phytate molecule attracting the positively charged Ca²⁺ ions. The process is critically dependent on the pH of the surrounding medium, which dictates the protonation state of the phosphate groups.

2.1 Role of pH and Deprotonation At very low pH (e.g., gastric pH of ~2), the phosphate groups on phytic acid are largely protonated, limiting their ability to bind with cations.[6][7] As the pH increases into the physiological range of the small intestine, the phosphate groups progressively deprotonate, acquiring a negative charge and becoming available for chelation.[4] Significant binding of calcium does not typically occur below pH 5.[4] The interaction results in the formation of calcium-phytate complexes that are often insoluble at neutral or alkaline pH, which is a primary reason for the reduced bioavailability of dietary calcium.[5][7]

2.2 Binding Sites and Stoichiometry Phytic acid possesses multiple potential binding sites for calcium ions. The twelve protons are categorized into three groups based on their acidity.[8][9] The binding of Ca²⁺ occurs when one or more of these phosphate groups are in the dianion form.[4] Studies have shown that the stoichiometry of the complex—the molar ratio of calcium to phytic acid—is variable. At a high calcium-to-phytate ratio (e.g., 6:1), a maximum of approximately 4.8 to 5.2 moles of calcium can be bound per mole of phytate at a pH above 8.[4][10] In food matrices, this ratio can be lower, with observations of 3 moles of calcium per mole of phytic acid in foods like soybeans and chickpeas.[7]

The chelation process can be visualized as a stepwise interaction where calcium ions bind to the deprotonated phosphate groups, potentially forming bridges between different phosphate moieties on the same phytic acid molecule or between adjacent molecules.

References

- 1. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phytates as a natural source for health promotion: A critical evaluation of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Potentiometric Determination of Phytic Acid and Investigations of Phytate Interactions with Some Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calorimetric and potentiometric studies on the binding of calcium by phytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Phytic Acid Calcium Salt in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of phytic acid calcium salt, commonly known as calcium phytate. Phytic acid, an abundant phosphorus storage compound in plants, readily forms insoluble complexes with divalent cations like calcium, a characteristic of significant interest in fields ranging from human nutrition and animal science to pharmaceutical and drug development. Understanding the solubility of calcium phytate is crucial for modulating its effects on mineral bioavailability and for its application in various industrial processes.

Quantitative Solubility Data

The solubility of calcium phytate is notably low in neutral aqueous solutions. One study specifies the solubility of calcium phytate in water at room temperature to be approximately 1 milligram per 100 grams of water.[1] However, comprehensive quantitative data across a range of conditions is not extensively tabulated in the available literature. The following table summarizes the known quantitative and qualitative solubility characteristics of calcium phytate.

| Parameter | Condition | Solubility | Source |

| Water (Room Temp.) | Neutral pH | ~0.001 g / 100 g | [1] |

| pH | < 4-5 | Soluble | [2] |

| pH | > 5 | Precipitation Occurs | [3] |

| pH | ~8 | Maximum Binding | [3] |

| Temperature | Increasing | No appreciable change | [1] |

| Ca:Phytate Molar Ratio | > 5 | Essentially complete precipitation | [4] |

Factors Influencing the Solubility of Calcium Phytate

The dissolution of calcium phytate in aqueous solutions is a complex process governed by several interconnected factors. The interplay of these factors dictates the extent to which calcium phytate remains in solution or precipitates out.

References

- 1. US2718523A - Preparation of phytic acid and soluble salts thereof by cation exchange - Google Patents [patents.google.com]

- 2. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

Phytic Acid's Interaction with Calcium in Plant-Based Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytic acid, myo-inositol hexakisphosphate (IP6), is a primary phosphorus storage compound in many plant tissues, particularly in grains, legumes, nuts, and seeds. While an essential molecule for the plant, it is considered an anti-nutrient in human nutrition due to its potent chelating properties. Phytic acid forms insoluble complexes with divalent cations, most notably calcium, thereby significantly reducing their bioavailability for absorption in the human intestine. This technical guide provides an in-depth analysis of the phytic acid-calcium interaction in plant-based foods. It details the underlying chemical mechanisms, summarizes quantitative data on phytic acid and calcium content in various foodstuffs, presents the effects of common food processing techniques on mitigating this interaction, and provides detailed experimental protocols for the analysis of these compounds and their bioavailability.

Introduction

The increasing global trend towards plant-based diets necessitates a thorough understanding of the nutritional challenges associated with these dietary patterns. One of the most significant of these is the interaction between phytic acid and essential minerals like calcium. Phytic acid's six phosphate (B84403) groups give it a strong negative charge, enabling it to bind with positively charged minerals, forming indigestible phytate-mineral complexes.[1][2] This interaction is of particular concern for calcium, a critical mineral for bone health, nerve transmission, and muscle function.

This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of nutrition science, food chemistry, and drug development who are investigating the nuances of mineral bioavailability from plant-based sources.

The Chemical Interaction Between Phytic Acid and Calcium

The fundamental interaction between phytic acid and calcium is a chemical chelation process. The phosphate groups on the inositol (B14025) ring of phytic acid act as potent ligands, binding to calcium ions to form insoluble calcium phytate salts. The stability and insolubility of these complexes are highly dependent on the pH of the surrounding environment. In the alkaline conditions of the small intestine, where mineral absorption primarily occurs, the formation of these insoluble complexes is favored, thus sequestering calcium and preventing its absorption.[3]

The molar ratio of phytic acid to calcium in a food is a critical determinant of calcium bioavailability. A higher molar ratio indicates a greater potential for inhibition of calcium absorption.

dot

Caption: Chemical interaction of phytic acid and calcium.

Quantitative Data on Phytic Acid and Calcium in Plant-Based Foods

The following tables summarize the phytic acid and calcium content in a variety of raw and processed plant-based foods. It is important to note that values can vary depending on the specific cultivar, growing conditions, and analytical methods used.

Table 1: Phytic Acid and Calcium Content in Raw Plant-Based Foods (mg/100g, dry weight basis)

| Food Item | Phytic Acid (mg/100g) | Calcium (mg/100g) |

| Cereals | ||

| Whole Wheat Flour | 20 | - |

| Rice, Brown | - | - |

| Oats | - | - |

| Legumes | ||

| Soybeans | 1190 - 1810[4] | 174.16 - 268.84[5] |

| Chickpeas (Kabuli) | - | 49[6] |

| Lentils, Raw | - | 67[7] |

| Mung Beans, Raw | - | - |

| Nuts & Seeds | ||

| Almonds | 400 - 9400[4] | - |

| Sesame Seeds | 1400 - 5400[4] | - |

| Vegetables | ||

| Spinach, Raw | - | 29.7[8] |

Table 2: Effect of Processing on Phytic Acid and Calcium Content (mg/100g)

| Food Item | Processing Method | Phytic Acid (mg/100g) | Calcium (mg/100g) | Phytic Acid Reduction (%) |

| Soybeans, Raw | - | 1190 - 1810[4] | - | - |

| Soybeans, Soaked | Soaking (12h) | 833 - 1267 (calculated) | - | 23 - 30[4] |

| Soybeans, Raw | - | 615[9] | - | - |

| Tempeh | Fermentation | 255[9] | - | 58.5[9] |

| Chickpeas, Raw | - | - | 49[6] | - |

| Chickpeas, Sprouted | Sprouting | - | 36 (lower value reported)[6] | - |

| Whole Wheat Flour | - | 20 | - | - |

| Sourdough Bread | Fermentation | 6 | - | 70 |

| Spinach, Raw | - | - | 29.7[8] | - |

| Spinach, Cooked | Boiling | - | 244.8[7] | - |

Mitigation Strategies: The Role of Food Processing

Several traditional and industrial food processing techniques can effectively reduce the phytic acid content of plant-based foods, thereby improving calcium bioavailability.

-

Soaking: Soaking legumes and grains in water for several hours can activate endogenous phytase, an enzyme that degrades phytic acid. The extent of reduction depends on the soaking time, temperature, and pH of the water. Soaking soybeans for 12 hours can reduce phytate by 23-30%.[4]

-

Germination (Sprouting): During germination, the plant activates phytase to release phosphorus for growth, leading to a significant reduction in phytic acid.

-

Fermentation: The microbial activity during fermentation, such as in the production of sourdough bread or tempeh, lowers the pH and produces phytase, both of which contribute to the breakdown of phytic acid. Sourdough fermentation can reduce the phytic acid in whole wheat bread by as much as 70%.

-

Cooking: Thermal processing can lead to some reduction in phytic acid, although it is generally less effective than enzymatic methods like soaking, germination, and fermentation.

dot

References

- 1. foodchemistryjournal.com [foodchemistryjournal.com]

- 2. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caco-2 Cell Line - An Extensive Guide to CaCo-2 cells in Gastrointestinal Research [cytion.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. soupersage.com [soupersage.com]

- 7. tools.myfooddata.com [tools.myfooddata.com]

- 8. Spinach: Nutrition and health benefits [medicalnewstoday.com]

- 9. longdom.org [longdom.org]

The Thorn in the Grain: An In-depth Technical Guide to the Bioavailability of Calcium from Phytic Acid-Rich Diets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytic acid, a ubiquitous compound in plant-based foods, poses a significant challenge to mineral nutrition, particularly the bioavailability of calcium. Its strong chelating properties lead to the formation of insoluble mineral-phytate complexes in the gastrointestinal tract, rendering essential minerals like calcium unavailable for absorption. This technical guide provides a comprehensive overview of the intricate relationship between dietary phytic acid and calcium bioavailability. It delves into the quantitative impact of phytic acid on calcium absorption, details the experimental protocols used to assess bioavailability, and illustrates the underlying mechanisms through signaling pathway and experimental workflow diagrams. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to enhance mineral nutrition and develop strategies to counteract the anti-nutritive effects of phytic acid.

Introduction

Phytic acid, myo-inositol hexaphosphate (IP6), is the primary storage form of phosphorus in many plant tissues, especially in the bran and germ of cereals and legumes.[1][2] While an essential molecule for the plant, it acts as a potent anti-nutrient in monogastric animals, including humans, who lack sufficient endogenous phytase enzymes to hydrolyze it.[1][3] The six phosphate (B84403) groups of phytic acid give it a strong negative charge, enabling it to chelate positively charged minerals such as calcium, zinc, iron, and magnesium, thereby reducing their solubility and absorption in the intestine.[2][3][4] Given the increasing global reliance on plant-based diets, understanding and mitigating the impact of phytic acid on calcium bioavailability is of paramount importance for public health and the development of nutritionally optimized food products and supplements.

Quantitative Impact of Phytic Acid on Calcium Bioavailability

The inhibitory effect of phytic acid on calcium absorption is well-documented in numerous studies. The extent of this inhibition is influenced by the phytic acid content of the food, the molar ratio of phytate to calcium, and the presence of other dietary components.

Table 1: Summary of Quantitative Data on Calcium Bioavailability from Phytic Acid-Rich Diets

| Study Type | Food Matrix | Phytic Acid Content | Calcium Content | Phytate:Calcium Molar Ratio | Fractional Calcium Absorption (%) / Calcium Solubility (%) | Key Findings | Reference(s) |

| Human Study | Soybeans | High vs. Low | ~2.45 mmol | Not specified | High-phytate: 31.0 ± 7.0; Low-phytate: 41.4 ± 7.4 | A significant reduction in calcium absorption was observed from high-phytate soybeans compared to low-phytate soybeans. | [5] |

| Human Study | Milk | - | ~2.45 mmol | - | 37.7 ± 5.6 | Milk served as a reference for optimal calcium absorption. | [5] |

| Animal Study (Suckling Rats) | Solution | Inositol (B14025) Hexaphosphate (IP-6) | Not specified | Not specified | Non-absorbed calcium: 17% | Inositol phosphates with a high degree of phosphorylation (IP-6 and IP-5) significantly inhibited calcium uptake. | [6] |

| Animal Study (Suckling Rats) | Solution | Inositol Triphosphate (IP-3) & Tetraphosphate (IP-4) | Not specified | Not specified | Non-absorbed calcium: 0.5% | Lower inositol phosphates had no significant effect on calcium absorption. | [6] |

| In Vitro Study | Brown Rice | 14.9 - 19.4 mg/g | Not specified | Not specified | 12% | High phytate content in brown rice resulted in low calcium solubility. | [7] |

| In Vitro Study | Germinated Brown Rice | Reduced | Not specified | Not specified | 18% | Germination, which hydrolyzes phytate, increased calcium solubility. | [7] |

| In Vitro Study | White Rice | Low | Not specified | Not specified | 16.2% | Milling removes the phytate-rich outer layer, improving calcium solubility compared to brown rice. | [7] |

| In Vitro Study | Infant Cereals | High vs. Dephytinized | Not specified | ≤ 0.18 (for some) | Higher from dephytinized cereals | Dephytinization significantly improved calcium uptake, especially in cereals with a high phytate to calcium molar ratio. | [7] |

| In Vitro Study | Various Foods (Soybean, Chickpea, Oats) | Not specified | Not specified | 3:1 | Not specified | The molar binding ratio of calcium to phytic acid was determined to be approximately 3:1 in these foods. | [8] |

| In Vitro Study | Rice | Not specified | Not specified | 2:1 | Not specified | The molar binding ratio of calcium to phytic acid was determined to be approximately 2:1 in rice. | [8] |

| In Vitro Study | Corn Semolina | Not specified | Not specified | 1:1 | Not specified | The molar binding ratio of calcium to phytic acid was determined to be approximately 1:1 in corn semolina. | [8] |

Mechanisms of Phytic Acid-Mediated Inhibition of Calcium Absorption

The primary mechanism by which phytic acid impedes calcium bioavailability is through the formation of insoluble calcium-phytate complexes in the small intestine. This process is pH-dependent.[8] In the acidic environment of the stomach, some complexes may remain soluble. However, as the chyme enters the more alkaline environment of the small intestine, the phosphate groups on the phytic acid molecule become more ionized, leading to stronger chelation and precipitation of calcium phytate.[8] This renders the calcium unavailable for absorption by the intestinal epithelial cells.

Furthermore, phytic acid can also form ternary complexes with minerals and proteins, further reducing the bioavailability of both minerals and amino acids.[8]

Signaling and Interaction Pathway

Caption: Interaction of phytic acid and calcium in the digestive tract.

Experimental Protocols for Assessing Calcium Bioavailability

A variety of in vitro and in vivo methods are employed to evaluate the bioavailability of calcium from different food sources.

In Vitro Methods

In vitro methods provide a rapid and cost-effective means of screening for calcium bioaccessibility, which is the amount of a nutrient that is released from the food matrix and is available for absorption.

This method mimics the physiological conditions of the human digestive system.[9][10][11]

Protocol:

-

Sample Preparation: A known weight of the food sample is homogenized.

-

Gastric Digestion: The homogenate is incubated with pepsin at pH 2.0 to simulate stomach digestion.[9][10][11]

-

Intestinal Digestion: The pH is adjusted to 7.0, and a mixture of pancreatin (B1164899) and bile salts is added. A dialysis bag containing a buffer (e.g., sodium bicarbonate) is placed in the mixture to simulate the intestinal lumen and the absorption process.[9][10][11]

-

Dialysis: The entire system is incubated to allow for intestinal digestion and dialysis of soluble calcium.

-

Analysis: The calcium content in the dialysate is measured using atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS) and is expressed as a percentage of the total calcium in the original sample.[[“]][[“]]

This model utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates to form a monolayer of cells with characteristics similar to intestinal enterocytes.[7][14]

Protocol:

-

Cell Culture: Caco-2 cells are cultured on permeable supports until they form a differentiated monolayer.

-

Sample Digestion: The food sample undergoes simulated gastrointestinal digestion as described above.

-

Cellular Uptake: The digest is applied to the apical side of the Caco-2 cell monolayer.

-

Incubation: The cells are incubated to allow for calcium uptake.

-

Analysis: The cells are washed, and the intracellular calcium concentration is determined. Alternatively, calcium transport across the cell monolayer to the basolateral side can be measured.[7]

Experimental Workflow: In Vitro Calcium Bioavailability Assessment

Caption: Workflow for in vitro calcium bioavailability assessment.

In Vivo Methods

In vivo methods in humans and animal models provide the most physiologically relevant data on calcium absorption.

Dual stable isotope methods are considered the gold standard for measuring true calcium absorption.[[“]][[“]][15][16]

Protocol:

-

Isotope Labeling: The test food is intrinsically or extrinsically labeled with a stable isotope of calcium (e.g., ⁴⁴Ca).[15]

-

Oral Administration: The subject consumes the labeled meal.

-

Intravenous Administration: A different stable isotope of calcium (e.g., ⁴²Ca) is administered intravenously.[15]

-

Sample Collection: Blood and/or urine samples are collected over a period of 24-72 hours.[15]

-

Isotope Ratio Analysis: The isotopic ratios of calcium in the collected samples are measured using mass spectrometry.

-

Calculation: The fractional absorption of calcium is calculated by comparing the ratio of the oral isotope to the intravenous isotope in the samples.

Experimental Workflow: Dual Stable Isotope Method for Calcium Absorption

Caption: Workflow of the dual stable isotope method.

Strategies to Mitigate the Effects of Phytic Acid

Several food processing and preparation techniques can be employed to reduce the phytic acid content of foods and enhance calcium bioavailability.

-

Soaking: Soaking grains and legumes in water can activate endogenous phytases.[1][17][18]

-

Germination (Sprouting): This process significantly activates phytase, leading to substantial phytic acid degradation.[17][18]

-

Fermentation: Lactic acid fermentation, as in sourdough production, can effectively reduce phytate levels.[1][3][19]

-

Enzymatic Treatment: The addition of microbial-derived phytase during food processing can hydrolyze phytic acid.[20]

Conclusion

Phytic acid presents a significant obstacle to calcium bioavailability from plant-based diets. The formation of insoluble calcium-phytate complexes in the intestine is the primary inhibitory mechanism. A thorough understanding of the quantitative impact of phytic acid, coupled with the application of robust experimental protocols, is crucial for developing effective strategies to counteract its anti-nutritive effects. Food processing techniques that reduce phytic acid content, along with the potential for phytase supplementation, offer promising avenues for improving calcium nutrition from phytic acid-rich food sources. This knowledge is essential for the formulation of nutritionally complete plant-based foods and dietary supplements, ultimately contributing to better public health outcomes.

References

- 1. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytic Acid: Antinutrient Effects, Benefits, How to Reduce [healthline.com]

- 3. blog.algaecal.com [blog.algaecal.com]

- 4. Phytate and zinc bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [researchworks.creighton.edu]

- 6. Inhibitory effects of phytic acid and other inositol phosphates on zinc and calcium absorption in suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro determination of calcium bioavailability of milk, dairy products and infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. consensus.app [consensus.app]

- 13. consensus.app [consensus.app]

- 14. books.rsc.org [books.rsc.org]

- 15. Studies on calcium absorption from milk using a double-label stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent studies of human calcium metabolism using stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 19. Research Portal [bia.unibz.it]

- 20. mdpi.com [mdpi.com]

Phytic Acid and its Impact on Calcium and Mineral Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytic acid, or inositol (B14025) hexaphosphate (IP6), is a naturally occurring compound in plant-based foods that acts as the primary storage form of phosphorus.[1] While an essential molecule for the plant, phytic acid is often termed an "anti-nutrient" in human and monogastric animal nutrition due to its potent chelating properties.[2][3] Its six phosphate (B84403) groups readily bind with multivalent cations, particularly calcium, zinc, and iron, forming insoluble phytate-mineral complexes in the gastrointestinal tract.[4][5] This interaction significantly reduces the bioavailability of these essential minerals, potentially leading to deficiencies, especially in populations relying heavily on plant-based diets.[2] This guide provides an in-depth technical overview of the intricate relationship between phytic acid, calcium, and other minerals, with a focus on the mechanisms of reduced absorption, experimental methodologies to assess these effects, and the emerging understanding of its influence on cellular signaling pathways.

The Chelation Mechanism: Phytic Acid's Affinity for Divalent Cations

Phytic acid's strong negative charge at physiological pH allows it to form stable, insoluble complexes with positively charged mineral ions.[4] The formation of these phytate-mineral complexes is a primary driver of reduced mineral bioavailability. The extent of this inhibition is dependent on several factors, including the molar ratio of phytic acid to minerals in a meal.[1]

Impact of Phytic Acid on Mineral Bioavailability

The inhibitory effect of phytic acid on mineral absorption is dose-dependent. Studies have demonstrated a clear correlation between the amount of phytic acid consumed and the reduction in the absorption of key minerals.

Table 1: Dose-Dependent Effect of Phytic Acid on Zinc and Calcium Absorption in Humans

| Phytate-P Added (mg) | Phytate Added (µmol) | Zinc Absorption (%) | Calcium Retention (%) |

| 0 | 0 | 22 | 31 |

| 25 | 134 | 16 | 28 |

| 50 | 269 | 14 | 27 |

| 75 | 403 | 11 | 26 |

| 100 | 538 | 7 | 22 |

| 140 | 753 | 7 | 19 |

| 175 | 941 | 7 | 14 |

| 250 | 1344 | 6 | 11 |

| Data sourced from a human study where subjects consumed white wheat rolls with varying amounts of added sodium phytate. The meal contained 3.1 mg of zinc and 266 mg of calcium.[6] |

The Significance of Phytate:Mineral Molar Ratios

The molar ratio of phytate to essential minerals in a food or meal is a critical predictor of mineral bioavailability.[1] Exceeding certain molar ratio thresholds is associated with a significant reduction in mineral absorption.

Table 2: Suggested Desirable Phytate:Mineral Molar Ratios for Adequate Absorption

| Mineral | Desirable Molar Ratio |

| Iron | < 1:1 |

| Zinc | < 15:1 |

| Calcium | < 0.24:1 |

| These ratios are general guidelines, and the actual impact can be influenced by other dietary factors.[1][7] |

The presence of high calcium concentrations can further exacerbate the inhibitory effect of phytic acid on zinc absorption by forming a less soluble calcium-zinc-phytate complex.[1]

Experimental Protocols for Assessing Mineral Bioavailability

A variety of in vitro and in vivo models are employed to investigate the impact of phytic acid on mineral absorption.

In Vitro Digestion Followed by Caco-2 Cell Model

This widely used in vitro model simulates human digestion and absorption to assess mineral bioavailability.

Protocol:

-

Sample Preparation: Food samples are homogenized and subjected to a simulated gastrointestinal digestion process.

-

Simulated Gastric Digestion: The sample is incubated with pepsin at pH 2.0-3.0 and 37°C to mimic stomach digestion.[4]

-

Simulated Intestinal Digestion: The pH is adjusted to 7.0, and a mixture of pancreatin (B1164899) and bile salts is added. The sample is then incubated at 37°C.

-

Caco-2 Cell Culture: Human colon adenocarcinoma (Caco-2) cells are cultured on permeable supports until they differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8]

-

Mineral Uptake Assay: The soluble fraction from the in vitro digestion is applied to the apical side of the Caco-2 cell monolayer.

-

Quantification: After a defined incubation period, the cells are washed, and the amount of the mineral of interest that has been taken up by the cells is quantified using techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. The transport of the mineral across the cell monolayer to the basolateral side can also be measured.[8]

Animal Models for In Vivo Assessment

Rodent models are frequently used to study the effects of dietary components on mineral bioavailability in a whole-organism context.

Protocol:

-

Animal Acclimatization: Rats or mice are acclimatized to the housing conditions and a standard diet.

-

Dietary Intervention: Animals are divided into groups and fed diets with varying levels of phytic acid and the mineral of interest. A control group receives a diet with adequate mineral levels and no added phytic acid.[9]

-

Isotope Tracing (Optional but recommended): Radioisotopes of the mineral being studied (e.g., 45Ca, 65Zn) can be incorporated into the diets to accurately trace absorption and retention.

-

Balance Studies: Over a defined period, feces and urine are collected to determine the amount of the mineral excreted. Mineral balance is calculated as the difference between intake and excretion.[9]

-

Tissue Analysis: At the end of the study, animals are euthanized, and tissues such as the femur (for calcium and zinc) and liver are collected to determine mineral concentrations.[9]

Determination of Phytic Acid Content and Molar Ratios

Accurate quantification of phytic acid is essential for these studies.

Protocol: Wade Reagent Method (Colorimetric)

-

Extraction: Phytic acid is extracted from the food sample using an acidic solution (e.g., 2.4% HCl).[10]

-

Reaction: The extract is mixed with Wade reagent (a solution of ferric chloride and sulfosalicylic acid). Phytic acid binds to the ferric iron, causing a color change.

-

Spectrophotometry: The absorbance of the solution is measured at 500 nm. The phytic acid concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of phytic acid.[10]

-

Molar Ratio Calculation: The moles of phytic acid and the mineral of interest (determined by atomic absorption spectroscopy or a similar method) are calculated by dividing their respective weights by their molecular weights (Phytic Acid: ~660 g/mol ; Calcium: ~40 g/mol ; Iron: ~56 g/mol ; Zinc: ~65 g/mol ). The molar ratio is then determined by dividing the moles of phytic acid by the moles of the mineral.[1]

Cellular Signaling Pathways and Logical Relationships

Beyond direct chelation, emerging research suggests that phytic acid and its metabolites can influence intestinal cell signaling, impacting mineral transport and gut health.

Phytic Acid Hydrolysates and Intracellular Calcium Signaling

Phytic acid can be hydrolyzed by microbial phytases in the gut to lower inositol phosphates (IP1-IP5).[11] Inositol triphosphate (IP3), a well-known second messenger, and other inositol phosphates derived from phytic acid have been shown to induce intracellular calcium signaling in colon cancer cells. This process is believed to be mediated by a Gαq protein-coupled receptor and involves the activation of phospholipase C (PLC).[11]

Impact on Intestinal Epithelial Barrier and Immunity

Dietary phytate has been shown to influence the intestinal epithelial barrier and innate immunity. This can have indirect effects on mineral absorption, which relies on both transcellular and paracellular pathways. Phytic acid can modulate the expression of tight junction proteins, such as occludin, ZO-1, and claudin-1, in Caco-2 cells, potentially altering paracellular permeability.[12] Furthermore, phytate consumption can activate the STAT3 signaling pathway in intestinal epithelial cells, which is involved in antimicrobial defense and tissue homeostasis. This activation appears to be mediated by the microbiota-sensitive enzyme histone deacetylase 3 (HDAC3).[13]

Experimental Workflow for Mineral Bioavailability Studies

The logical flow of a typical study investigating the impact of phytic acid on mineral absorption involves several key stages, from dietary formulation to data analysis.

Mitigation Strategies to Enhance Mineral Absorption

Several food processing and dietary strategies can be employed to reduce the phytic acid content of foods and thereby improve mineral bioavailability.

-

Soaking, Germination, and Fermentation: These traditional methods activate endogenous phytases in grains and legumes, leading to the breakdown of phytic acid.[3]

-

Enzymatic Treatment with Phytase: The addition of commercially produced phytase enzymes to food products can effectively hydrolyze phytic acid.[3]

-

Dietary Diversification: Including sources of ascorbic acid (vitamin C) and animal protein in meals can enhance the absorption of non-heme iron and zinc, respectively, partially counteracting the inhibitory effects of phytic acid.

Conclusion and Future Directions

The interaction between phytic acid and essential minerals, particularly calcium, is a critical factor influencing nutritional status, especially in populations with high intakes of plant-based foods. While the chelating properties of phytic acid and its negative impact on mineral bioavailability are well-established, recent research is beginning to uncover a more complex role for this molecule and its metabolites in intestinal cell signaling and gut health. For researchers and professionals in drug development, understanding these mechanisms is paramount. The modulation of intestinal permeability and cellular signaling by phytic acid could have implications for the absorption and efficacy of orally administered drugs. Further research is warranted to fully elucidate the signaling pathways affected by phytic acid and its derivatives and to explore the potential for harnessing these interactions for therapeutic benefit. A deeper understanding of the dose-dependent effects and the influence of the overall dietary matrix will be crucial in developing strategies to mitigate the anti-nutritional effects of phytic acid while potentially leveraging its beneficial properties.

References

- 1. ovid.com [ovid.com]

- 2. The effect of phytic acid on the expression of NF-kappaB, IL-6 and IL-8 in IL-1beta-stimulated human colonic epithelial cells. | Semantic Scholar [semanticscholar.org]

- 3. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Phytic acid interactions in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory effect of wheat fibre extract on calcium absorption in Caco-2 cells: evidence for a role of associated phytate rather than fibre per se - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of phytate on mineral bioavailability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel mechanism underlying phytate-mediated biological action-phytate hydrolysates induce intracellular calcium signaling by a Gαq protein-coupled receptor and phospholipase C-dependent mechanism in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of phytic acid on tight junctions in the human intestinal Caco-2 cell line and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dietary phytate primes epithelial antibacterial immunity in the intestine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Phytic Acid and Calcium in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytic acid, or inositol (B14025) hexaphosphate, is a naturally occurring compound found in many plant-based foods such as cereals, legumes, nuts, and seeds.[1][2] It is known for its antinutrient properties, primarily its ability to chelate multivalent cations like calcium, thereby reducing their bioavailability for absorption.[2][3][4] The interaction between phytic acid and calcium is of significant interest in the fields of nutrition, food science, and drug development, as it can impact mineral homeostasis and the efficacy of calcium supplements or fortified foods.

Accurate quantification of both phytic acid and calcium in various food matrices is crucial for nutritional labeling, dietary assessment, and the development of food processing techniques to enhance mineral bioavailability.[5][6] This document provides detailed application notes and standardized protocols for the analytical determination of phytic acid and calcium in food samples.

Analytical Methods Overview

A variety of analytical techniques are available for the quantification of phytic acid and calcium, each with its own advantages in terms of sensitivity, specificity, and throughput.

For Phytic Acid:

-

Spectrophotometry: Colorimetric methods, such as the Wade reagent method, offer a simple and cost-effective approach.[7][8] Enzymatic methods provide higher specificity by measuring the phosphate (B84403) released by the action of phytase.[9][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC offers high precision and the ability to separate and quantify different inositol phosphate species.[11][12][13]

For Calcium:

-

Atomic Absorption Spectrometry (AAS): A robust and widely used technique for the determination of calcium in various food matrices.[14][15][16]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Offers high sensitivity and is suitable for multi-element analysis, including calcium, in complex samples.[17][18][19]

Quantitative Data Summary

The following tables summarize typical ranges of phytic acid and calcium content in common food matrices. These values can vary depending on the specific variety, growing conditions, and processing methods.

Table 1: Phytic Acid Content in Selected Foods

| Food Matrix | Phytic Acid Content (mg/100g) |

| Cereals | |

| Wheat Bran | 3280 |

| Rice Bran | 2500 - 7600 |

| Oats | 430 - 1160 |

| Corn | 870 - 1110 |

| Legumes | |

| Soybeans | 1000 - 2220 |

| Chickpeas | 280 - 1290 |

| Nuts & Seeds | |

| Almonds | 1280 |

| Walnuts | 980 |

| Sesame Seeds | 1440 - 5360 |

Data compiled from various sources.

Table 2: Calcium Content in Selected Foods

| Food Matrix | Calcium Content (mg/100g) |

| Dairy & Alternatives | |

| Milk (whole) | 120 |

| Yogurt (plain) | 180 |

| Cheddar Cheese | 720 |

| Fortified Soy Milk | 120 |

| Vegetables | |

| Spinach | 136 |

| Kale | 150 |

| Broccoli | 47 |

| Cereals & Legumes | |

| Fortified Cereals | up to 1000 |

| Soybeans (cooked) | 102 |

| Chickpeas (cooked) | 49 |

Data compiled from USDA FoodData Central and other sources.[20][21][22][23]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Phytic Acid using Wade Reagent

This method is based on the reaction of the Wade reagent (ferric chloride and sulfosalicylic acid) with phytic acid. The ferric ion binds to the phosphate groups of phytic acid, causing a decrease in the color intensity of the reagent, which is measured spectrophotometrically at 500 nm.[7][8][24]

Materials:

-

Hydrochloric acid (HCl), 2.4% (v/v)

-

Wade Reagent: 0.03% (w/v) FeCl₃·6H₂O and 0.3% (w/v) sulfosalicylic acid in deionized water.

-

Phytic acid sodium salt (for standard curve)

-

Spectrophotometer

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Extraction:

-

Weigh 1.0 g of a finely ground food sample into a centrifuge tube.

-

Add 20 mL of 2.4% HCl and shake vigorously for 1 hour at room temperature.

-

Centrifuge at 3000 x g for 20 minutes.

-

Collect the supernatant for analysis.

-

-

Standard Curve Preparation:

-

Prepare a series of phytic acid standard solutions ranging from 5 to 80 µg/mL in 2.4% HCl.

-

-

Colorimetric Reaction:

-

To 1.0 mL of the sample extract (or standard solution), add 3.0 mL of the Wade reagent.

-

Vortex the mixture thoroughly.

-

Centrifuge at 3000 x g for 10 minutes.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 500 nm against a blank (1.0 mL of 2.4% HCl and 3.0 mL of Wade reagent).

-

-

Calculation:

-

Determine the phytic acid concentration in the sample from the standard curve.

-

Protocol 2: Quantification of Calcium by Atomic Absorption Spectrometry (AAS)

This protocol describes the determination of calcium in food samples after dry ashing, a common sample preparation method for AAS analysis.[5][14][15][16]

Materials:

-

Muffle furnace

-

Nitric acid (HNO₃), concentrated

-

Hydrochloric acid (HCl), concentrated

-

Lanthanum chloride (LaCl₃) solution, 5% (w/v)

-

Calcium standard solutions

-

Atomic Absorption Spectrometer with a calcium hollow cathode lamp

Procedure:

-

Sample Preparation (Dry Ashing):

-

Ash Digestion:

-

To the ash, add 5 mL of 6 M HCl and heat gently on a hot plate until the ash dissolves.

-

Quantitatively transfer the solution to a 50 mL volumetric flask.

-

-

Sample Analysis:

-

Dilute the digested sample solution to an appropriate concentration with deionized water to fall within the linear range of the calcium standards.

-

To prevent phosphate interference, add lanthanum chloride solution to all samples and standards to a final concentration of 0.1-1% (w/v).[14][15][16]

-

Aspirate the samples and standards into the AAS and measure the absorbance at 422.7 nm.

-

-

Calculation:

-

Construct a calibration curve from the standard solutions and determine the calcium concentration in the sample.

-

Visualizations

Caption: Workflow for Phytic Acid Quantification.

Caption: Workflow for Calcium Quantification.

Caption: Phytic Acid and Calcium Interaction Pathway.

References

- 1. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. blog.algaecal.com [blog.algaecal.com]

- 3. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detection of calcium based neutralizers in milk and milk products by AAS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prod-media.megazyme.com [prod-media.megazyme.com]

- 10. academic.oup.com [academic.oup.com]

- 11. helixchrom.com [helixchrom.com]

- 12. Analysis of Phytic Acid in Foods by HPLC | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Standardization of Atomic Absorption Spectrometry Protocol for Calcium Analysis in Milk and Milk Products - Journal of Food Chemistry & Nanotechnology [foodchemistryjournal.com]

- 15. foodchemistryjournal.com [foodchemistryjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. Determination of the ratio of calcium to phosphorus in foodstuffs by dynamic reaction cell inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. Calcium - Health Professional Fact Sheet [ods.od.nih.gov]

- 21. Calcium content of common foods | International Osteoporosis Foundation [osteoporosis.foundation]

- 22. Table 7-2, Selected Food Sources of Calcium - Bone Health and Osteoporosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. healthybonesaustralia.org.au [healthybonesaustralia.org.au]

- 24. bioflux.com.ro [bioflux.com.ro]

Application Notes and Protocols for the Extraction and Purification of Calcium Phytate from Cereals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytic acid (myo-inositol hexakisphosphate or IP6) is the primary storage form of phosphorus in many plants, particularly in the bran and seeds of cereals and legumes.[1][2] It is a potent chelator of divalent cations, forming insoluble complexes with minerals such as calcium, iron, and zinc, which can limit their bioavailability in monogastric animals and humans.[1][3] The salt form, calcium phytate, is a commercially valuable compound used in various industries, including as a precursor for the production of myo-inositol and phytic acid itself. The extraction and purification of calcium phytate from cereal by-products like rice bran and corn gluten meal represent a value-added utilization of agricultural waste streams.

These application notes provide an overview of common techniques and detailed protocols for the extraction and purification of calcium phytate from cereal sources.

Extraction and Purification Principles

The extraction of phytate from cereals is typically achieved by leveraging its solubility properties under different pH conditions.

-

Acidic Extraction: The most common method involves soaking the cereal material in an acidic solution, typically using hydrochloric acid (HCl) or sulfuric acid.[4][5] At a low pH (e.g., pH 2-3), the phytate-protein and phytate-mineral complexes present in the cereal matrix dissociate, releasing free phytic acid into the solution.[5][6]

-

Pre-treatment: For materials with high-fat content, such as rice bran, a degreasing step using an alkaline solution (e.g., sodium hydroxide) or a solvent is often performed prior to acid extraction to improve efficiency.[6][7]

-

Purification by Precipitation: The purification of calcium phytate from the acidic extract is primarily achieved through precipitation. By neutralizing the acidic extract with a calcium-containing base, such as calcium hydroxide (B78521) or calcium carbonate, the pH of the solution is raised.[4][7] As the pH increases to a range of approximately 5.8 to 8, the solubility of calcium phytate decreases dramatically, causing it to precipitate out of the solution as a white solid.[4][8] The precipitate can then be collected, washed, and dried to yield the purified product.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction of phytate from cereals.

| Cereal Source | Extraction Method | Key Reagents & Conditions | Yield/Result | Reference |

| Defatted Rice Bran | Mechanochemical-Assisted Extraction (MCAE) | Solid Reagent: 10% Sodium Carbonate; Grinding Time: 33 min; Ball-Material Ratio: 18:1; Speed: 330 rpm; Extraction pH: 5.5 | 97.0 mg/g | [9] |

| Rice Bran | Alkaline Degreasing & Acid Extraction | Degreasing: 10% NaOH; Extraction: 30% HCl (pH 3); Neutralization: Calcium Hydroxide (pH 7-8) | High Yield (not quantified) | [7] |

| Rice Bran | Acid Extraction | Extraction: 30% HCl (pH < 2); Neutralization: Lime Milk (pH 5.8-6.0) | Not specified | [4] |

| Maize | Soaking | Pounded maize soaked in water | 52% reduction in phytate content | [10][11] |

| High Kernel-Zinc Maize | Nixtamalization (Tortilla prep) | Whole kernels cooked with 1% Calcium Hydroxide | No significant change in phytic acid content | [12] |

| High Kernel-Zinc Maize | Arepa/Mazamorra prep | Threshing, cooking with baking soda | 75-80% reduction in phytic acid | [12] |

Visualizations

The following diagrams illustrate the general workflow for calcium phytate extraction and the chemical principle of its precipitation.

References

- 1. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 2. chemijournal.com [chemijournal.com]

- 3. Cereal phytases and their importance in improvement of micronutrients bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1165142A - Production method for extracting calcium phytate from rice bran - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1366025A - Process for extracting phytic acid from rice husk (bran) - Google Patents [patents.google.com]

- 7. WO2015089686A1 - Preparation method for extracting calcium phytate from rice bran - Google Patents [patents.google.com]

- 8. irongallink.org [irongallink.org]

- 9. Mechanochemical-assisted extraction and enzymatic hydrolysis of calcium phytate from defatted rice bran - ProQuest [proquest.com]

- 10. A home-based method to reduce phytate content and increase zinc bioavailability in maize-based complementary diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. edepot.wur.nl [edepot.wur.nl]

Phytic Acid Calcium: A Natural Solution for Food Preservation and Antioxidant Protection

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Phytic acid, a naturally occurring compound found in many plant-based foods, and its calcium salt, calcium phytate, are emerging as promising natural alternatives to synthetic food preservatives and antioxidants.[1][2] Their efficacy stems from the potent metal-chelating ability of the phytic acid molecule, which interferes with key processes in both microbial growth and oxidative degradation of food.[3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the use of phytic acid calcium as a natural food preservative and antioxidant.

Mechanism of Action

The preservative and antioxidant effects of phytic acid and its salts are primarily attributed to their ability to chelate multivalent metal ions, particularly iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and calcium (Ca²⁺).[5][6] These metal ions are essential cofactors for many microbial enzymes and act as catalysts in oxidation reactions that lead to food spoilage.

Antioxidant Activity: By sequestering pro-oxidant metal ions like iron and copper, calcium phytate inhibits the formation of highly reactive hydroxyl radicals via the Fenton reaction.[3][7] This action effectively slows down lipid peroxidation, a major cause of rancidity and quality deterioration in fatty foods.[3]

Antimicrobial Activity: The antimicrobial action of phytic acid is multifaceted. By chelating essential metal ions from the microbial cell wall and cytoplasm, it can disrupt membrane integrity and inhibit crucial enzymatic activities, leading to retarded growth or cell death.[8] Studies have shown its effectiveness against a range of common foodborne pathogens. Phytic acid has also demonstrated synergistic antimicrobial effects when combined with other natural preservatives like nisin.

Applications in Food Preservation

This compound has shown potential in various food preservation applications:

-

Meat and Poultry Products: Inhibition of lipid peroxidation in cooked and raw meats, thereby extending shelf life and preserving quality.[3][4]

-

Fruits and Vegetables: Prevention of enzymatic browning in fresh-cut produce by inhibiting the activity of polyphenol oxidase (PPO), a copper-containing enzyme.

-

Beverages: Potential as a natural preservative in fruit juices and other beverages to control microbial growth.[9]

Quantitative Data on Efficacy

The following tables summarize available quantitative data on the efficacy of phytic acid and its salts as a food preservative and antioxidant. Note: Much of the available research has been conducted on phytic acid or sodium phytate; however, the fundamental chelating mechanism is applicable to calcium phytate.

Table 1: Antimicrobial Efficacy of Phytic Acid

| Food Matrix | Target Microorganism | Phytic Acid Concentration | Observed Effect | Reference |

| Cold-stored beef | Escherichia coli O157:H7 | 1-2 x MIC (in combination with nisin) | Significant reduction in planktonic and biofilm cells | [3] |

| Laboratory Media | Enterococcus faecalis | 1% | Reduction in cell viability | [8] |

| Orange Juice | Spoilage Yeasts | 20-30% DRI equivalent of calcium lactate (B86563) | Inhibition of growth at 10°C in high-pH juice | [9] |

| Orange Juice | Salmonellae | 20-30% DRI equivalent of calcium lactate | Persistence inhibited at 10°C in high-pH juice | [9] |

MIC: Minimum Inhibitory Concentration; DRI: Dietary Reference Intake

Table 2: Antioxidant Efficacy of Phytic Acid

| Food Matrix/Model System | Parameter Measured | Phytic Acid Concentration | Observed Effect | Reference |

| Cooked Meats | Lipid Peroxidation (TBARS) | Not specified | Inhibition of iron-catalyzed lipid oxidation | [3] |

| Fresh-cut Apples | Browning Index (BI) | 0.8% (v/v) | BI of control was 1.62 times higher than treated at 2 days | [10] |

| Beef Homogenates | Lipid Peroxidation (TBARS) | Dose-dependent | Effective inhibition of iron-induced lipid peroxidation | [4] |

TBARS: Thiobarbituric Acid Reactive Substances

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a food preservative and antioxidant.

Protocol 1: Preparation of Calcium Phytate Solution

Objective: To prepare a standardized solution of calcium phytate for application in food systems.

Materials:

-

Phytic acid solution (e.g., 50% w/w)

-

Calcium carbonate (CaCO₃)

-

Demineralized water

-

Ammonia (B1221849) solution (for pH adjustment)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and beakers

Procedure:

-

Calculate the required amounts of phytic acid and calcium carbonate to achieve the desired concentration and molar ratio. Note: The reaction between phytic acid and calcium carbonate releases CO₂.[11]

-

In a beaker, dissolve the calculated amount of phytic acid in a portion of the demineralized water with continuous stirring.

-

Slowly add small portions of calcium carbonate to the phytic acid solution while stirring continuously. Allow the effervescence to subside between additions.[11]

-

Continue stirring until all the calcium carbonate has dissolved.

-

Adjust the pH of the solution to the desired level (typically between 5.0 and 5.8 for food applications) using a dilute ammonia solution.[11]

-

Transfer the final solution to a volumetric flask and bring it to the final volume with demineralized water.

-

Store the solution in a refrigerator. It is recommended to prepare fresh solutions for each experiment to prevent microbial growth.[11]

Protocol 2: Evaluation of Antimicrobial Activity in a Liquid Food System (e.g., Fruit Juice)

Objective: To determine the effect of calcium phytate on the growth of spoilage or pathogenic microorganisms in a liquid food matrix.

Materials:

-

Test microorganism (e.g., a relevant yeast or bacterial strain)

-

Liquid food matrix (e.g., sterile fruit juice)

-

Calcium phytate solution (prepared as in Protocol 1)

-

Sterile culture tubes or flasks

-

Incubator

-

Spectrophotometer or plate counting supplies (agar plates, spreader)

-

Sterile pipettes and other labware

Procedure:

-

Prepare a fresh culture of the test microorganism.

-

Inoculate the liquid food matrix with a known concentration of the test microorganism (e.g., 10⁵ CFU/mL).

-

Aliquot the inoculated food matrix into sterile tubes or flasks.

-

Add different concentrations of the calcium phytate solution to the test samples. Include a control sample with no calcium phytate.

-

Incubate the samples at a relevant storage temperature (e.g., 4°C for refrigerated products).

-

At regular time intervals (e.g., 0, 24, 48, 72 hours), determine the microbial population in each sample. This can be done by:

-

Spectrophotometry: Measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) for bacterial growth.

-

Plate Counting: Performing serial dilutions and plating on appropriate agar (B569324) medium to determine the number of colony-forming units (CFU/mL).[12]

-

-

Plot the microbial growth curves for each concentration of calcium phytate and the control.

Protocol 3: Assessment of Lipid Peroxidation Inhibition in a Meat Model System

Objective: To quantify the ability of calcium phytate to inhibit lipid peroxidation in a meat product using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Materials:

-

Meat sample (e.g., ground beef, poultry)

-

Calcium phytate solution (prepared as in Protocol 1)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) reagent

-

1,1,3,3-Tetramethoxypropane (TMP) for standard curve

-

Homogenizer

-

Water bath

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Prepare meat samples treated with different concentrations of calcium phytate and a control sample without any treatment.

-

Store the samples under conditions that promote oxidation (e.g., refrigerated storage for several days).

-

TBARS Assay (adapted from standard methods): [13][14][15][16] a. Homogenize a known weight of the meat sample (e.g., 5 g) with a TCA solution. b. Centrifuge the homogenate and collect the supernatant. c. Mix an aliquot of the supernatant with an equal volume of TBA reagent in a test tube. d. Heat the tubes in a boiling water bath for a specific time (e.g., 15-20 minutes) to develop the pink chromogen. e. Cool the tubes and measure the absorbance at 532 nm using a spectrophotometer. f. Prepare a standard curve using TMP to quantify the malondialdehyde (MDA) concentration.

-

Calculate the TBARS value (mg MDA/kg of meat) for each sample.

-

Compare the TBARS values of the calcium phytate-treated samples with the control to determine the extent of lipid peroxidation inhibition.

Protocol 4: Evaluation of Enzymatic Browning Inhibition in Fresh-Cut Fruit

Objective: To assess the effectiveness of calcium phytate in preventing browning of fresh-cut fruit.

Materials:

-

Fresh fruit (e.g., apples, pears)

-

Calcium phytate solution (prepared as in Protocol 1)

-

Colorimeter or a digital camera with image analysis software

-

Cutting board and knife

Procedure:

-

Wash and cut the fruit into uniform slices.

-

Immerse the fruit slices in different concentrations of the calcium phytate solution for a set period (e.g., 2-5 minutes). Include a control group immersed in water.[17]

-

Drain the slices and store them in containers at a controlled temperature (e.g., 4°C).

-

At regular time intervals (e.g., 0, 24, 48, 72 hours), measure the color of the fruit slices. This can be done by:

-

Colorimetry: Using a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values. The Browning Index (BI) can be calculated from these values.

-

Image Analysis: Capturing high-resolution images of the slices and analyzing the color changes using software like ImageJ.

-

-

Compare the color changes and Browning Index of the treated samples to the control to evaluate the anti-browning efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows described in these application notes.

Caption: Antioxidant Mechanism of this compound.

Caption: Antimicrobial Mechanism of this compound.

Caption: TBARS Assay Experimental Workflow.

Caption: Inhibition of Enzymatic Browning by this compound.

References

- 1. Frontiers | Phytates as a natural source for health promotion: A critical evaluation of clinical trials [frontiersin.org]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phytate Intake, Health and Disease: “Let Thy Food Be Thy Medicine and Medicine Be Thy Food” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial Phytases: Properties and Applications in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Studies on the Use of Natural Antioxidative Materials in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Influence of calcium lactate on the fate of spoilage and pathogenic microorganisms in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plant-Derived Natural Antioxidants in Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. irongallink.org [irongallink.org]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oxfordbiomed.com [oxfordbiomed.com]

- 14. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]